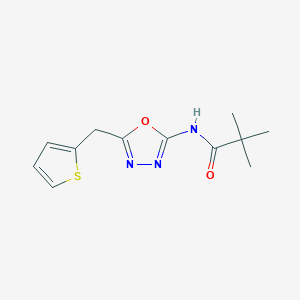

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide

説明

N-(5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a thiophen-2-ylmethyl group and at position 2 with a pivalamide moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle with two nitrogen and one oxygen atom, known for its metabolic stability and role in medicinal chemistry.

特性

IUPAC Name |

2,2-dimethyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-12(2,3)10(16)13-11-15-14-9(17-11)7-8-5-4-6-18-8/h4-6H,7H2,1-3H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHGNUVXGPCVCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(O1)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

One common synthetic route includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the 1,3,4-oxadiazole ring . The thiophene moiety can be introduced through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve optimization of these reactions to improve yield and scalability.

化学反応の分析

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide can undergo various chemical reactions, including:

科学的研究の応用

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide has several scientific research applications:

作用機序

The mechanism of action of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The oxadiazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

類似化合物との比較

Key Observations :

- Thiophene vs. Other Aryl Groups : The thiophene in the target compound provides distinct electronic and steric effects compared to the methoxyphenyl (LMM5) or benzofuran (2a) groups. Thiophene’s sulfur atom may enhance polar interactions in biological systems compared to oxygen-containing furan or methoxy groups.

- Pivalamide vs.

2.2. Comparison with Thiadiazole and Tetrazole Derivatives

Thiadiazoles (e.g., compounds in ) and tetrazoles (–7) are bioisosteres of 1,3,4-oxadiazole.

Key Observations :

- Electronic Effects: The oxygen in oxadiazole vs.

- Bioactivity : Tetrazole derivatives (–7) exhibit plant growth regulation, suggesting that the oxadiazole-thiophene-pivalamide structure could be optimized for similar agrochemical applications .

2.3. Physicochemical and Pharmacokinetic Properties

The pivalamide group in the target compound and its pyridine analog () introduces significant lipophilicity (logP ~3–4), which may enhance blood-brain barrier penetration but reduce aqueous solubility. In contrast, benzamide-containing analogs (LMM5/LMM11) have lower logP values (~2–3), favoring solubility but shorter metabolic half-lives .

生物活性

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide is a heterocyclic compound notable for its potential biological activities. This compound features a thiophene ring and an oxadiazole moiety, which are associated with various pharmacological effects. The exploration of its biological activity has gained interest in medicinal chemistry due to its promising applications in treating various diseases.

Chemical Structure and Properties

The molecular structure of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide is characterized by its distinct functional groups:

- Thiophene Ring : Contributes to the compound's electronic properties and biological interactions.

- Oxadiazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer applications.

- Pivalamide Group : Enhances solubility and bioavailability.

The compound's molecular formula is with a molecular weight of approximately 246.32 g/mol.

Biological Activity Overview

Research indicates that N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide exhibits several biological activities:

-

Antimicrobial Activity :

- The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent. Studies suggest that the oxadiazole moiety plays a critical role in this activity by disrupting bacterial cell wall synthesis.

-

Anticancer Properties :

- Preliminary studies indicate that this compound may inhibit cancer cell proliferation. For instance, in vitro assays demonstrated significant cytotoxic effects against human cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve apoptosis induction and cell cycle arrest at the sub-G1 phase, which is critical for cancer therapy.

-

Anti-inflammatory Effects :

- Some studies have reported that thiophene derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-1β. This suggests that N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide may also be beneficial in treating inflammatory diseases.

The precise mechanism of action for N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide remains to be fully elucidated; however, it is believed to involve multiple pathways:

- Target Interaction : The compound likely interacts with specific cellular targets involved in signaling pathways related to cell growth and apoptosis.

- Biochemical Pathways : It may modulate pathways associated with oxidative stress and inflammation, enhancing its therapeutic potential.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Cytotoxicity Assay :

-

Antimicrobial Testing :

- Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. It demonstrated significant inhibition zones in agar diffusion tests, particularly against Staphylococcus aureus and Escherichia coli .

Comparative Analysis

To understand the uniqueness and effectiveness of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide compared to similar compounds, a comparison table is provided below:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide | Anticancer | 15 | Induces apoptosis |

| N-(thiophen-2-yl)nicotinamide | Antimicrobial | 20 | Disrupts cell wall synthesis |

| 2-(thiophen-2-yl)-1,3,4-thiadiazole | Antioxidant | 25 | Scavenges free radicals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。